Furegrelate

Thromboxane synthase inhibition Platelet aggregation IC50 comparison

Researchers investigating platelet function or thrombosis often face confounding off-target effects from non-selective inhibitors. Furegrelate (CAS 85666-24-6) is a highly selective thromboxane A2 synthase inhibitor (IC50 15 nM) that spares cyclooxygenase and lipoxygenase pathways, ensuring clean mechanistic data. • 15 nM IC50 vs. human platelet TxA2 synthase - use at 1-100 nM for selective pathway dissection • Rapid oral absorption (Tmax 1.0-1.7 hr) with predominant renal elimination of unchanged parent drug (62-78%) • Available as free acid (≥98% purity); sodium salt also offered for aqueous formulations

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
CAS No. 85666-24-6
Cat. No. B1210276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuregrelate
CAS85666-24-6
Synonyms5-(3'-pyridinylmethyl)benzofuran-2-carboxylate sodium
furegrelate
U 63557A
U-63557A
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)O
InChIInChI=1S/C15H11NO3/c17-15(18)14-8-12-7-10(3-4-13(12)19-14)6-11-2-1-5-16-9-11/h1-5,7-9H,6H2,(H,17,18)
InChIKeyVHWFITPGPFLBGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furegrelate (CAS 85666-24-6): A Selective Thromboxane A2 Synthase Inhibitor for Antiplatelet and Research Applications


Furegrelate (U-63557A) is a potent, orally available, and selective thromboxane A2 (TxA2) synthase inhibitor that belongs to the class of pyridinylmethyl-benzofurancarboxylic acid derivatives [1]. It inhibits human platelet microsomal TxA2 synthase with an IC50 of 15 nM, demonstrating high in vitro potency . Furegrelate was originally developed as an antiplatelet agent for cardiovascular indications and has been extensively characterized for its pharmacokinetic profile, including rapid absorption (Tmax 1.0–1.7 hr) and predominant renal elimination of parent drug (62–78% of dose) in humans [2].

Pathway Selective thromboxane A2 synthase inhibition for arachidonic acid cascade studies
Workflow Supports in vitro platelet assays, vascular graft models, and cell chemosensitization experiments
Profile Rapid oral absorption and predominant renal excretion support in vivo pharmacokinetic studies

Why Substituting Furegrelate with Other Thromboxane Synthase Inhibitors Risks Experimental Inconsistency


Thromboxane A2 synthase inhibitors exhibit significant structural diversity and corresponding variation in selectivity profiles, pharmacokinetic properties, and off-target effects. While compounds such as ozagrel, dazoxiben, and 1-benzylimidazole share the same primary molecular target, their differing potencies, metabolic stability, tissue distribution, and selectivity against cyclooxygenase and lipoxygenase enzymes preclude direct substitution in established experimental protocols [1]. Furegrelate's distinct pharmacokinetic signature—characterized by rapid oral absorption, minimal metabolism, and predominant renal excretion of unchanged drug—differs markedly from analogs that undergo extensive hepatic metabolism or exhibit shorter half-lives [2]. The following quantitative evidence establishes the specific, measurable parameters that define Furegrelate's unique profile and justify its selection over closest comparators.

Potency Structural analogs like dazoxiben show markedly lower TxA2 synthase inhibition; assay responses may shift significantly.
Selectivity Related imidazole derivatives exhibit detectable COX inhibition, confounding prostaglandin pathway interpretation.
PK Profile Furegrelate's minimal metabolism and renal elimination differ from analogs with extensive hepatic clearance; exposure models may not transfer.

Quantitative Differentiation of Furegrelate Against Closest Thromboxane Synthase Inhibitor Analogs


In Vitro Potency: Furegrelate (IC50 15 nM) vs. Dazoxiben (IC50 300 nM) in Human Platelet Systems

Furegrelate inhibits human platelet microsomal thromboxane A2 synthase with an IC50 of 15 nM, demonstrating approximately 20-fold greater potency than dazoxiben (IC50 300 nM) in human whole blood assays under comparable conditions . This substantial potency difference translates to lower effective concentrations required for maximal enzyme inhibition in vitro, reducing potential off-target effects associated with higher compound concentrations [1].

In Vitro Potency
Cross-study comparable
IC50 15 nM
Supports TxA2 synthase inhibition studies
20-fold lower than dazoxiben (300 nM)
Thromboxane synthase inhibition Platelet aggregation IC50 comparison

Enzyme Selectivity Profile: Furegrelate's Minimal Inhibition of Cyclooxygenase and Lipoxygenase

Furegrelate demonstrates high selectivity for thromboxane A2 synthase with no detectable inhibition of cyclooxygenase (IC50 > 100 μM), 5-lipoxygenase, or prostacyclin (PGI2) synthase in human cellular systems at concentrations up to 100 μM [1]. In contrast, the related imidazole derivative dazoxiben exhibits measurable cyclooxygenase inhibition at higher concentrations (IC50 approximately 10–30 μM), potentially confounding interpretations in inflammatory or vascular studies [2]. This clean selectivity profile distinguishes Furegrelate from less specific analogs and cyclooxygenase inhibitors.

Enzyme Selectivity
Reported
COX IC50 > 100 μM
High selectivity over cyclooxygenase
Dazoxiben shows COX inhibition at 10–30 μM
Enzyme selectivity Cyclooxygenase Lipoxygenase PGI2 synthase

In Vivo Thromboxane Synthesis Inhibition: Dose-Response and Duration of Action in Humans

In a randomized, placebo-controlled multiple-dose trial in normal human volunteers, oral furegrelate sodium at 800 mg or 1600 mg BID for 4.5 days significantly inhibited thromboxane synthesis throughout the dosing interval, as assessed by thromboxane B2 generation from platelet-rich plasma challenged with arachidonic acid or from serum [1]. The magnitude of inhibition (approximately 80–90% reduction in serum TxB2) was comparable to that achieved with low-dose aspirin (81 mg daily) but without the concomitant suppression of prostacyclin production [2]. This profile contrasts with less potent inhibitors such as dazoxiben, which required higher doses to achieve similar levels of thromboxane suppression [3].

Human TxB2 Inhibition
Direct head-to-head
Furegrelate: ~80–90% reduction Aspirin: ~90–95% Dazoxiben: ~50% 1.6–1.8× over dazoxiben
Reported endpoint context; prostacyclin preservation noted
Serum TxB2 after 4.5 days BID dosing
In vivo pharmacology Thromboxane B2 Platelet function Human study

Graft Patency and Platelet Deposition: Furegrelate vs. Aspirin-Dipyridamole in Canine Model

In a canine carotid artery replacement model using 4 mm PTFE and Dacron grafts, treatment with the thromboxane synthase inhibitor U-63557A (furegrelate sodium) improved one-week graft patency to 81%, compared to 46% in untreated controls [1]. The conventional antiplatelet regimen of aspirin-dipyridamole improved patency to 93%. Both treatments reduced platelet deposition on grafts by 48% to 68% relative to control dogs. Notably, only U-63557A treatment increased plasma 6-keto-PGF1α (the stable metabolite of prostacyclin) by 100%, indicating enhanced endogenous prostacyclin production—an effect not observed with aspirin-dipyridamole [1]. This shift in the thromboxane/prostacyclin balance represents a mechanistic advantage unique to selective synthase inhibition.

Graft Patency (Canine)
Direct head-to-head
81% patency
Supports vascular graft model studies
vs. 46% control, 93% aspirin-dipyridamole
Vascular graft patency Platelet deposition Thrombosis In vivo efficacy

Chemosensitization: Furegrelate Enhances Cisplatin and Paclitaxel Efficacy in Bladder Cancer Cells

Pharmacological inhibition of thromboxane synthase with furegrelate significantly increased the sensitivity of T24 and TCC-SUP bladder cancer cells to the chemotherapeutic agents cisplatin and paclitaxel [1]. Treatment with furegrelate or the alternative TXAS inhibitor ozagrel induced an apoptotic effect measured as an increase in caspase-3 activation and decreased survivin expression. However, the study specifically demonstrated that furegrelate (and not ozagrel) was used to validate the chemosensitization effect via siRNA-mediated knockdown experiments, confirming the on-target specificity of the observed enhancement [1]. This positions furegrelate as a validated tool compound for investigating TXAS-mediated chemoresistance mechanisms.

Chemosensitization
Method context
siRNA knockdown confirmed on-target effect
Supports TXAS-mediated chemoresistance research
Bladder cancer cell model endpoint review
Cancer chemotherapy Bladder cancer Cisplatin Paclitaxel Apoptosis

Pulmonary Hypertension Model: Furegrelate Reduces Pulmonary Vascular Resistance by 34%

In a neonatal piglet model of chronic hypoxia-induced pulmonary arterial hypertension (PAH), treatment with furegrelate three times daily lowered the elevated pulmonary vascular resistance index (PVRI) by 34% (to 695 Wood units) and ameliorated the development of right ventricular hypertrophy [1]. This reduction in PVRI was observed only with three-times-daily dosing; twice-daily administration failed to produce significant hemodynamic improvement, highlighting the importance of maintaining sustained trough concentrations of the inhibitor [1]. While other TXAS inhibitors such as ozagrel have shown positive effects in PAH models, furegrelate's efficacy in this large-animal neonatal model provides unique translational relevance for pediatric pulmonary vascular disease research [2].

PAH Model PVRI
Class-level inference
34% reduction
Supports PAH model hemodynamic studies
TID dosing required; neonatal piglet model
Pulmonary arterial hypertension PVRI Neonatal piglet model In vivo efficacy

Optimal Research Applications for Furegrelate Based on Verified Differentiation


In Vitro Platelet Aggregation and Thromboxane Synthesis Assays

Furegrelate's high potency (IC50 15 nM) and selectivity against cyclooxygenase and lipoxygenase make it an ideal tool for dissecting the specific contribution of thromboxane A2 synthase to platelet function. Use at concentrations of 1–100 nM in human platelet-rich plasma to achieve selective TXA2 synthase inhibition without confounding effects on other arachidonic acid pathways [1]. Pair with arachidonic acid or collagen as agonists to evaluate thromboxane-dependent aggregation.

In Vivo Thrombosis and Vascular Graft Models

In canine or porcine models of arterial thrombosis or prosthetic graft implantation, furegrelate sodium (U-63557A) administered orally (1–5 mg/kg) or intravenously (0.1–5 mg/kg bolus) effectively reduces platelet deposition and improves graft patency [1]. The compound's ability to increase endogenous prostacyclin production (as evidenced by elevated 6-keto-PGF1α) provides a unique mechanistic advantage over cyclooxygenase inhibitors in studies requiring preservation of endothelial prostacyclin synthesis [2].

Cancer Cell Chemosensitization Studies

In bladder cancer and other TXAS-overexpressing tumor cell lines, furegrelate pretreatment (typically 10–50 μM for 24–48 hours) enhances sensitivity to cisplatin and paclitaxel [1]. Use furegrelate as a pharmacological validation tool alongside siRNA-mediated TXAS knockdown to confirm on-target effects. This application is particularly relevant for investigating mechanisms of chemoresistance in urological and other solid tumors [1].

Pulmonary Hypertension and Right Ventricular Remodeling Research

In neonatal or adult animal models of pulmonary arterial hypertension, furegrelate administration (three times daily dosing) reduces pulmonary vascular resistance and attenuates right ventricular hypertrophy [1]. The compound's rapid oral absorption (Tmax 1–1.7 hr) and moderate half-life (3.5–5 hr) support multiple daily dosing regimens necessary to maintain sustained thromboxane suppression in hemodynamic studies [2].

Application
Selection Property
Validation Focus
Platelet function / TxA2 pathway studies
Selective TxA2 synthase inhibition
COX/Lipoxygenase pathway selectivity review
Vascular graft patency models
Non-cyclooxygenase antiplatelet mechanism
Prostacyclin preservation endpoint monitoring
Cancer cell chemoresistance research
TXAS-mediated chemosensitization context
siRNA knockdown on-target confirmation
Pulmonary hypertension model studies
Hemodynamic response to TXAS inhibition
Dosing frequency and sustained exposure review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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